4-(Dimethylamino)phenyl 4-cyanobenzoate
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Overview
Description
4-(Dimethylamino)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of a dimethylamino group attached to a phenyl ring and a cyanobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(dimethylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl cyanobenzoates
Scientific Research Applications
4-(Dimethylamino)phenyl 4-cyanobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the dimethylamino group and the cyanobenzoate ester allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyl 4-cyanobenzoate: Known for its unique combination of dimethylamino and cyanobenzoate groups.
This compound derivatives: Compounds with similar structures but different substituents on the phenyl or benzoate rings.
This compound analogs: Compounds with similar functional groups but different core structures
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
67615-72-9 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl] 4-cyanobenzoate |
InChI |
InChI=1S/C16H14N2O2/c1-18(2)14-7-9-15(10-8-14)20-16(19)13-5-3-12(11-17)4-6-13/h3-10H,1-2H3 |
InChI Key |
GMPRVISJOXAPDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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